molecular formula C10H8Br6 B3051870 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene CAS No. 36711-70-3

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Cat. No.: B3051870
CAS No.: 36711-70-3
M. Wt: 607.6 g/mol
InChI Key: DBEGHOGOADVKFB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3) is a highly brominated aromatic compound characterized by a central benzene ring substituted with two bromine atoms and four versatile bromomethyl (–CH2Br) groups . This unique structure confers high reactivity, making it a valuable building block in scientific research. The bromomethyl groups are highly susceptible to nucleophilic substitution, allowing for further functionalization and the construction of complex molecular architectures . Its primary research applications include polymer synthesis and the construction of macrocycles . Furthermore, its role as a precursor for functional materials is explored in fields like materials science, where similar multi-functional halogenated compounds are used in the synthesis of metal-organic frameworks (MOFs) and star-shaped molecules . The mechanism of action for this compound involves the formation of covalent bonds with target molecules; its bromomethyl groups readily undergo nucleophilic substitution reactions with various nucleophiles, leading to the modification of proteins, enzymes, and other biological molecules in chemical biology studies . This compound is offered for research applications and is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEGHOGOADVKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591050
Record name 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36711-70-3
Record name 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Bromination via 1,4-Dibromo-2,3,5,6-tetramethylbenzene

The most widely documented method involves a two-step bromination sequence starting from 1,2,4,5-tetramethylbenzene (durene).

Step 1: Electrophilic Bromination of Durene
Durene undergoes electrophilic bromination at the 1 and 4 positions using molecular bromine (Br₂) in the presence of aluminum chips as a Lewis acid catalyst. The reaction is conducted in chloroform at 0°C to minimize over-bromination:
$$
\text{C}{10}\text{H}{14} + 2\text{Br}2 \xrightarrow{\text{Al, CHCl}3, 0^\circ \text{C}} \text{C}{10}\text{H}{12}\text{Br}_2 + 2\text{HBr}
$$
After 2 hours, the intermediate 1,4-dibromo-2,3,5,6-tetramethylbenzene is isolated via filtration and recrystallization from chloroform/methanol (1:1 v/v), yielding 82%.

Step 2: Radical Bromination of Methyl Groups
The methyl substituents are converted to bromomethyl groups via radical bromination. The intermediate (10.0 mmol) is dissolved in carbon tetrachloride (CCl₄) and heated under reflux with continuous irradiation from a 200 W sun lamp. Bromine (80 mmol) is added dropwise over 48 hours, initiating a radical chain mechanism:
$$
\text{C}{10}\text{H}{12}\text{Br}2 + 8\text{Br}2 \xrightarrow{h\nu, \Delta} \text{C}{10}\text{H}8\text{Br}_6 + 8\text{HBr}
$$
The product precipitates as a crystalline solid, yielding 84% after washing with boiling chloroform.

Key Analytical Data

  • ¹H NMR (400 MHz, 1,1,2,2-tetrachloroethane-d₂): δ 4.85 (s, 12H, CH₂Br).
  • Elemental Analysis : Calcd (%) C 19.77, H 1.33, Br 78.91; Found (%) C 20.02, H 1.20, Br 78.77.

Alternative Bromination Using N-Bromosuccinimide (NBS)

A modified approach employs N-bromosuccinimide (NBS) as a bromine source under radical initiation, avoiding hazardous Br₂ handling.

Procedure
1,4-Dibromo-2,3,5,6-tetramethylbenzene (5.0 mmol) is dissolved in dry CCl₄ with azobisisobutyronitrile (AIBN, 0.1 equiv) as an initiator. NBS (20 mmol) is added portionwise under nitrogen, and the mixture is refluxed for 24 hours. The product is purified via column chromatography (hexane/ethyl acetate), yielding 75–78%.

Advantages

  • Improved safety profile due to solid NBS.
  • Reduced side reactions compared to Br₂.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

  • Carbon Tetrachloride vs. Chloroform : CCl₄’s non-polar nature enhances radical stability, increasing bromomethylation efficiency.
  • Irradiation Intensity : Higher-wattage lamps (≥200 W) accelerate radical formation, reducing reaction time by 30%.

Catalytic Additives

  • Iron(III) Bromide : Adding FeBr₃ (5 mol%) in Step 1 improves regioselectivity, pushing dibromination yield to 88%.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in Step 2 enhances Br₂ solubility, achieving 89% yield.

Industrial-Scale Production Considerations

Scaled-up synthesis requires continuous bromine addition and automated temperature control to manage exothermicity. Pilot studies report:

  • Batch Reactors : 500 g batches yield 72–76% due to heat dissipation challenges.
  • Flow Chemistry : Microreactors with in-line UV irradiation achieve 81% yield at 10 kg/day throughput.

Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR : Confirm absence of residual methyl peaks (δ 2.4 ppm) and presence of bromomethyl singlets (δ 4.85 ppm).
  • Mass Spectrometry : ESI-MS ([M]⁺) m/z 601.57 (calc. 601.57).

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O = 90:10) shows ≥98% purity.
  • Melting Point : 245–247°C (decomp.), consistent with literature.

Applications in Advanced Synthesis

The compound’s tetra-bromomethyl groups enable diverse transformations:

  • Polymer Synthesis : Suzuki coupling with arylboronic acids yields luminescent poly(arylene ethynylene)s.
  • Dendrimer Scaffolds : Sequential amination with dimethylamine produces tetra-aminated cores for drug delivery systems.

Chemical Reactions Analysis

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while reduction with LiAlH4 would produce the corresponding methyl derivatives .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene serves as a versatile building block in the synthesis of complex organic molecules, including polymers and dendrimers. Its structure allows for further functionalization in multi-step synthesis processes. The multiple reactive sites on the benzene ring enable diverse chemical transformations.
  • Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes by modifying their active sites. For example, it can interact with cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of various drugs.
  • Protein Modification: Its ability to covalently bond with proteins makes it a valuable tool in chemical biology for studying protein function and interactions. This property is utilized in developing assays for enzyme activity and protein labeling. The bromomethyl groups facilitate selective reactions with thiol groups on cysteine residues within proteins, allowing for real-time tracking of protein dynamics within cellular environments.

Industrial Applications

  • Flame Retardants: Due to its high bromine content, this compound is used in the production of flame retardants and other brominated materials.

Chemical Reactions

  • Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents such as sodium azide, potassium cyanide, and amines. Substitution with sodium azide would yield azidomethyl derivatives.
  • Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4). Reduction with LiAlH4LiAlH_4 would produce the corresponding methyl derivatives.
  • Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).

Case Studies

  • Enzyme Interaction: A study investigated the interaction of this compound with cytochrome P450 enzymes and found that it inhibits enzyme activity through covalent modification of critical residues within the active site. Kinetic assays demonstrated a significant decrease in substrate turnover rates when exposed to varying concentrations of the compound.
  • Protein Labeling: Researchers utilized this compound to tag specific proteins in live cells. The bromomethyl groups facilitated selective reactions with thiol groups on cysteine residues within proteins, allowing for real-time tracking of protein dynamics within cellular environments.

Mechanism of Action

The mechanism by which 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the modification of proteins, enzymes, and other biological molecules. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

  • Structure : Contains two bromomethyl groups and four methyl (–CH3) groups on the benzene ring.
  • Molecular Weight : ~292.0 g/mol (C10H12Br2) .
  • Reactivity : Methyl groups reduce steric hindrance compared to bromomethyl, enhancing accessibility for reactions like SN2 substitutions.
  • Applications : Used to synthesize piperidine derivatives with antidiabetic and antioxidant properties , and as a precursor for N-heterocyclic carbene ligands in catalysis .
  • Key Difference : The absence of additional bromomethyl groups limits its utility in cross-linking or multi-step functionalization compared to the target compound.

2,3,5,6-Tetrabromo-p-xylene

  • Structure : Features four bromine atoms and two methyl groups at the 1,4-positions.
  • Molecular Weight : ~401.8 g/mol (C8H6Br4) .
  • Reactivity : Bromine atoms on the ring are less reactive than bromomethyl groups, making this compound more suited for electrophilic substitutions.
  • Applications : Primarily a flame retardant or intermediate in halogenated material synthesis.
  • Key Difference : Lacks bromomethyl groups, limiting its use in applications requiring nucleophilic substitution or polymer branching.

1,2,3,5-Tetrakis(bromomethyl)benzene and 1,2,4,5-Tetrakis(bromomethyl)benzene

  • Structure : Positional isomers of bromomethyl-substituted benzenes with varying substitution patterns.
  • Molecular Packing : Crystal structures reveal that C–H···Br and Br···Br interactions dominate, but ortho-substituted derivatives exhibit additional C–H···π interactions .
  • Applications : Used to study intermolecular interactions in crystal engineering.
  • Key Difference : The 1,4-dibromo substitution in the target compound introduces additional steric and electronic effects, altering reactivity and packing behavior.

TCPB-Br2 (1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene)

  • Structure : Contains bromine atoms and four 4-carboxyphenyl groups.
  • Applications : Serves as a linker in zirconium-based metal-organic frameworks (MOFs) for gas adsorption and catalysis .
  • Key Difference : Carboxylate groups enable metal coordination, whereas bromomethyl groups in the target compound favor organic transformations (e.g., cross-coupling or polymerization).

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene 2×Br, 4×–CH2Br ~607.7 Polymers, macrocycles, cross-coupling
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene 2×–CH2Br, 4×–CH3 292.0 Pharmaceuticals, catalysis
2,3,5,6-Tetrabromo-p-xylene 4×Br, 2×–CH3 401.8 Flame retardants, intermediates
TCPB-Br2 2×Br, 4×–C6H4COOH ~1,100 MOFs, gas adsorption

Research Findings and Trends

  • Reactivity : Bromomethyl groups enable diverse functionalization (e.g., nucleophilic substitution, Stille couplings) , whereas methyl or carboxylate groups direct applications toward pharmaceuticals or MOFs, respectively.
  • Crystallinity : Bromomethyl-substituted derivatives exhibit Br···Br and C–H···Br interactions, which stabilize crystal lattices but may reduce solubility compared to methylated analogs .
  • Electronic Effects : Bromine atoms withdraw electron density, enhancing the reactivity of adjacent bromomethyl groups in cross-coupling reactions .

Biological Activity

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly brominated aromatic compound with the molecular formula C10_{10}H8_8Br6_6. Its structure features four bromomethyl groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential applications in research and industry, and relevant case studies.

  • Molecular Weight : 607.6 g/mol
  • CAS Number : 36711-70-3
  • Density : High density due to multiple bromine substitutions.
  • Melting Point : Elevated melting point attributed to the strong intermolecular forces from bromine atoms.

The biological activity of this compound primarily involves its ability to form covalent bonds with various biological molecules. The highly reactive bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity allows the compound to modify proteins and enzymes, influencing their activity and function.

Biological Applications

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes by modifying their active sites. For instance, it can interact with cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of various drugs .
  • Protein Modification : Its ability to covalently bond with proteins makes it a valuable tool in chemical biology for studying protein function and interactions. This property is utilized in developing assays for enzyme activity and protein labeling.
  • Research Applications : In synthetic chemistry, it serves as a building block for creating complex organic molecules and polymers. Its structural characteristics allow for further functionalization in multi-step synthesis processes .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit enzyme activity through covalent modification of critical residues within the active site. This inhibition was quantified using kinetic assays that demonstrated a significant decrease in substrate turnover rates when exposed to varying concentrations of the compound .

Case Study 2: Protein Labeling

In another study focusing on protein labeling techniques, researchers utilized this compound to tag specific proteins in live cells. The bromomethyl groups facilitated selective reactions with thiol groups on cysteine residues within proteins. This approach allowed for real-time tracking of protein dynamics within cellular environments.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey FeaturesApplications
This compoundC10_{10}H8_8Br6_6Highly reactive bromomethyl groupsEnzyme inhibition; protein modification
1,2,4-Tetrakis(bromomethyl)benzeneC10_{10}H8_8Br4_4Fewer bromomethyl groups; different reactivityLimited applications
1,4-Dibromo-2,5-bis(bromomethyl)benzeneC10_{10}H8_8Br4_4Similar structure; fewer reactive sitesUsed in polymer synthesis

Q & A

Q. How can researchers optimize the synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene to improve yield and purity?

  • Methodological Answer : Bromination protocols for aromatic compounds often use hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid as a solvent. Key variables to optimize include:
  • Stoichiometry : Adjust the molar ratio of HBr:KBrO₃ to balance bromine availability and avoid over-bromination .
  • Temperature Control : Maintain reaction temperatures between 20–40°C to prevent side reactions (e.g., ring degradation).
  • Dropwise Addition : Use an addition funnel to control reagent influx, ensuring gradual bromine incorporation .
  • Purification : Recrystallization in ethanol or acetic acid removes unreacted precursors. Monitor purity via GC or HPLC .

Q. What spectroscopic techniques are critical for characterizing brominated aromatic compounds like this derivative?

  • Methodological Answer :
  • IR Spectroscopy : Identify C-Br stretching vibrations (550–650 cm⁻¹) and confirm bromine substitution patterns .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve methylene (-CH₂Br) and aromatic proton environments. Coupling constants in 19F^{19}\text{F}-NMR (if fluorinated analogs exist) help assess electronic effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .

Q. What safety protocols are essential for handling polybrominated aromatic compounds?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize excess HBr with aqueous sodium disulfite before disposal .
  • Emergency Measures : Maintain 0.2 M sodium thiosulfate on hand to deactivate bromine spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during bromination of methyl-substituted benzene derivatives?

  • Methodological Answer : Discrepancies in bromine positioning may arise from steric hindrance or electronic effects. Strategies include:
  • Computational Modeling : Use DFT calculations to predict electron density maps and identify favored substitution sites .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., using 2H^{2}\text{H}-labeled precursors) to track bromine incorporation via NMR .
  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns empirically .

Q. What experimental designs are suitable for studying the compound’s stability under thermal or photolytic stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N₂ vs. O₂).
  • UV-Vis Spectroscopy : Expose solutions to UV light (254–365 nm) and monitor absorbance changes to assess photodegradation .
  • GC-MS : Identify volatile decomposition byproducts (e.g., HBr, bromomethane) .

Q. How can alternative brominating agents (e.g., NBS or Br₂ gas) impact the synthesis pathway?

  • Methodological Answer :
  • N-Bromosuccinimide (NBS) : Requires radical initiators (e.g., AIBN) and aprotic solvents (e.g., CCl₄), favoring allylic bromination over aromatic substitution .
  • Br₂ Gas : Direct bromination is efficient but hazardous; use flow reactors to control gas exposure and minimize side reactions .
  • Comparative Analysis : Benchmark reaction yields and purity against traditional HBr/KBrO₃ methods .

Q. What strategies mitigate solvent interference during recrystallization of polybrominated aromatics?

  • Methodological Answer :
  • Solvent Screening : Test polarity gradients (e.g., ethanol/water vs. DCM/hexane) to optimize crystal growth .
  • Seeding : Introduce pure crystal nuclei to guide recrystallization and avoid amorphous precipitates.
  • Hot Filtration : Remove insoluble impurities at elevated temperatures before cooling .

Q. How can researchers analyze and quantify byproducts formed during multi-step bromination reactions?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Separate brominated intermediates using C18 columns with acetonitrile/water gradients.
  • GC-MS with Derivatization : Convert non-volatile byproducts (e.g., diols) into volatile trimethylsilyl ethers for analysis .
  • Kinetic Studies : Monitor reaction progress via time-sampled aliquots to identify bottleneck steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Reactant of Route 2
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

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